7-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
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Description
“7-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C9H7FN2OS.
Molecular Structure Analysis
The molecular structure of quinazolinones can be influenced by substitutions at various positions. For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities . The specific molecular structure of “this compound” is not provided in the retrieved sources.Scientific Research Applications
Synthesis and Crystallography
- A study by (Geesi, 2020) highlighted an efficient strategy for synthesizing a derivative of quinazolin-4-one, focusing on its antibacterial evaluation and crystal structure analysis.
- Another research by (Geesi et al., 2020) also reported on the synthesis of a novel quinazolin-4(3H)-one derivative, with an emphasis on Raman analysis and Hirshfeld surface analysis.
Biological Activities
- Fluorine-substituted quinazolin-4-one derivatives have been studied for their potential anti-inflammatory activity, as explored in research by (Sun et al., 2019).
- The synthesis and evaluation of antimicrobial activities of quinazolin-4-one derivatives were a focus in a study by (Alagarsamy et al., 2016).
Chemical Properties and Reactions
- The synthesis of N-C axially chiral compounds with an ortho-fluoro substituent was examined by (Iida et al., 2019), focusing on steric discrimination between hydrogen and fluorine atoms.
- A study by (Kut et al., 2020) explored the synthesis of functionalized thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization.
Anticancer and Antiviral Activities
- The anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives was the subject of research by (Noolvi & Patel, 2013).
- The synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines were investigated by (Lipunova et al., 2012).
Properties
IUPAC Name |
7-fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQMIZAPDORBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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